molecular formula C9H9BrO2 B1273146 3-(2-Bromoethoxy)benzaldehyde CAS No. 186191-19-5

3-(2-Bromoethoxy)benzaldehyde

Cat. No.: B1273146
CAS No.: 186191-19-5
M. Wt: 229.07 g/mol
InChI Key: FYSRAGLPXRVAPN-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)benzaldehyde: is an organic compound with the molecular formula C9H9BrO2. It is a benzaldehyde derivative where the benzene ring is substituted with a bromoethoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(2-Bromoethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In biological research, this compound has been studied for its potential role in drug development. It has shown promising results in preclinical studies for the treatment of cancer and other diseases. Further research is needed to determine its safety and efficacy in clinical settings.

Industry: This compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it valuable in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. In drug development, it is believed to exert its effects by modulating the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, and further studies are needed to elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-(2-Chloroethoxy)benzaldehyde
  • 3-(2-Fluoroethoxy)benzaldehyde
  • 3-(2-Iodoethoxy)benzaldehyde

Comparison: 3-(2-Bromoethoxy)benzaldehyde is unique due to the presence of the bromo group, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-(2-Bromoethoxy)benzaldehyde, also referred to as 4-(2-bromoethoxy)benzaldehyde, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a benzaldehyde functional group substituted with a bromoethoxy moiety, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H9BrO2
  • Molecular Weight : 229.07 g/mol
  • Structure : The compound features a benzene ring with a formyl group (-CHO) and a bromoethoxy group (-OCH2CH2Br) attached.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities based on available literature.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Anticancer Properties

Research into the anticancer potential of this compound reveals promising results. In various cancer cell lines, including breast and colon cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that it can cause G1 phase arrest in certain cancer cell lines.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammation and tumor progression.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of bromoethoxybenzaldehydes showed enhanced antimicrobial efficacy compared to their non-brominated counterparts, suggesting that bromination plays a crucial role in their bioactivity .
  • In Vivo Studies on Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory effects of this compound in animal models of arthritis, where it significantly reduced swelling and inflammatory markers compared to controls .

Properties

IUPAC Name

3-(2-bromoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRAGLPXRVAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370800
Record name 3-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186191-19-5
Record name 3-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (5.17 g, 42.33 mmol), K2CO3 (58.5 g) and CH3CN (100 ml) was stirred at room temperature for 15 minutes, then dibromoethane (18.3 ml) was added. The reaction mixture was stirred at room temperature for 30 minutes, then at reflux for 3-4 hours. Additional dibromoethane was added and then the reaction mixture was refluxed overnight. The reaction mixture was cooled, filtered, and the filtrate was stripped to afford an oil. The oil was dissolved in ether (300 ml), washed with 5N NaOH (2×75 ml) and the ether layer was dried over MgSO4 and stripped. The residue was purified by column chromatography on silica gel eluting with 10% ethyl acetate/hexane to afford 5.23 g of 3-(2-bromoethoxy)benzaldehyde.
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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